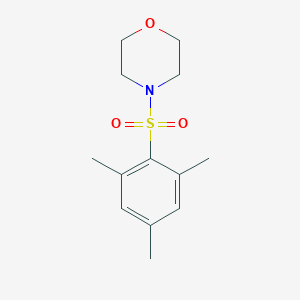

4-(Mesitylsulfonyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3S |

|---|---|

Molecular Weight |

269.36 g/mol |

IUPAC Name |

4-(2,4,6-trimethylphenyl)sulfonylmorpholine |

InChI |

InChI=1S/C13H19NO3S/c1-10-8-11(2)13(12(3)9-10)18(15,16)14-4-6-17-7-5-14/h8-9H,4-7H2,1-3H3 |

InChI Key |

QGOLVCFGOQOJAA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 4 Mesitylsulfonyl Morpholine

Conventional Synthetic Approaches

Traditional methods for the synthesis of sulfonamides, including 4-(Mesitylsulfonyl)morpholine, have long relied on established chemical transformations. These approaches are often characterized by their straightforward nature, though they may present limitations regarding reaction conditions and substrate scope.

Direct Condensation Reactions between Sulfonyl Chlorides and Morpholine (B109124)

The most classical and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and an amine. sci-hub.se In the case of this compound, this involves the direct condensation of 2-mesitylenesulfonyl chloride with morpholine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. sci-hub.se

The general protocol for this transformation involves the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic sulfur atom of 2-mesitylenesulfonyl chloride. The presence of the sterically hindering methyl groups on the mesitylene (B46885) ring can influence the reaction rate, potentially requiring more forcing conditions compared to less substituted sulfonyl chlorides.

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| 2-Mesitylenesulfonyl chloride | Morpholine | Base (e.g., triethylamine, pyridine) | This compound |

While this method is direct, challenges can arise from the handling of sulfonyl chlorides, which can be sensitive to moisture and may have limited commercial availability for more complex structures. nih.gov

S-N Bond Formation through Reaction of Sulfonyl Hydrazides and Amines

An alternative conventional approach to the formation of the sulfonamide bond involves the reaction of sulfonyl hydrazides with amines. This method provides a pathway to sulfonamides by forming the crucial S-N bond. Iodine-catalyzed oxidative coupling of sulfonyl hydrazides and amines has been developed as a metal-free method for sulfonamide synthesis. researchgate.netdeepdyve.com

In this process, a sulfonyl hydrazide, such as mesitylenesulfonyl hydrazide, would react with morpholine under oxidative conditions. The reaction proceeds through the in-situ generation of a more reactive species from the sulfonyl hydrazide, which is then trapped by the amine. deepdyve.com This method can offer advantages in terms of the stability and accessibility of the sulfonyl hydrazide starting materials compared to sulfonyl chlorides.

Catalytic Strategies in the Synthesis of Sulfonamides

To overcome the limitations of conventional methods, various catalytic strategies have been developed for the synthesis of sulfonamides. These modern approaches often provide milder reaction conditions, broader substrate scope, and improved efficiency.

Transition Metal-Catalyzed Processes (e.g., Copper-based Systems)

Transition metal catalysis has emerged as a powerful tool for the formation of C-N and S-N bonds. Copper-catalyzed reactions, in particular, have been utilized for the synthesis of sulfonamides. thieme.de These methods can involve the coupling of various starting materials, such as aryl halides or boronic acids, with a sulfur source and an amine. For instance, a one-pot synthesis of diaryl sulfonamides has been achieved using iron and copper catalysis for an aryl C-H amidation between activated aromatic compounds and primary sulfonamides. thieme.de

While not specifically detailed for this compound, the general principles of these copper-catalyzed systems could be applied. For example, a copper catalyst could facilitate the coupling of a mesitylene-derived sulfur reagent with morpholine. Palladium catalysis has also been explored for the synthesis of aryl sulfonamides from arylboronic acids and a sulfur dioxide surrogate, which are then converted to the final sulfonamide. sci-hub.senih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Product Type |

| Copper-based | Aryl Halide/Boronic Acid | Sulfur Source & Amine | Aryl Sulfonamide |

| Palladium-based | Arylboronic Acid | Sulfur Dioxide Surrogate & Amine | Aryl Sulfonamide |

Organocatalytic Systems for Sulfonamide Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and metal-free alternative for many transformations, including sulfonamide synthesis. rsc.orgrsc.org These systems can offer high levels of chemo- and enantioselectivity. rsc.org

For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click reactions of sulfonyl fluorides with amines to produce sulfonamides. chemrxiv.org This approach avoids the use of silicon and base, offering a broad substrate scope and generally high yields. chemrxiv.org An organocatalytic approach to this compound could involve the reaction of mesitylenesulfonyl fluoride with morpholine in the presence of an appropriate organocatalyst. Additionally, organocatalytic methods have been developed for the synthesis of polysulfonamides from bis(N-sulfonyl aziridine) monomers, demonstrating the versatility of this strategy in forming sulfonamide linkages under mild, metal-free conditions. acs.orgacs.org

| Catalyst Type | Substrate 1 | Substrate 2 | Key Advantage |

| N-Heterocyclic Carbene | Sulfonyl Fluoride | Amine | Metal-free, base-free |

| Various Organocatalysts | Bis(N-sulfonyl aziridine) | Dinucleophiles | Mild, metal-free polymerization |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance process safety. yale.eduacs.orgnih.govmlsu.ac.in For the synthesis of this compound, these principles can be applied to various aspects of the synthetic design, from the choice of starting materials to the reaction conditions.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. yale.edu Solvent-free, or solid-state, reactions offer a significant advantage in this regard. Mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting reactions without the need for a solvent. chemrxiv.org This method involves the use of mechanical force to induce chemical reactions between solid reactants.

For the synthesis of this compound, a solvent-free approach would typically involve the direct reaction of mesitylenesulfonyl chloride with morpholine in a ball mill. The high-energy milling would facilitate the contact between the reactants and promote the reaction to form the desired sulfonamide. This approach not only eliminates the need for a solvent but can also lead to shorter reaction times and higher yields.

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis (Hypothetical)

| Parameter | Conventional Synthesis (in Dichloromethane) | Solvent-Free Synthesis (Ball Milling) |

| Solvent | Dichloromethane | None |

| Reaction Time | Several hours | Minutes to 1 hour |

| Work-up | Aqueous wash, solvent evaporation | Direct isolation of product |

| Waste Generation | Significant solvent waste | Minimal |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular tool in green chemistry due to its ability to significantly reduce reaction times, often from hours to minutes, and improve reaction yields. rsc.org This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid and uniform heating. rsc.org

The synthesis of this compound can be effectively carried out using microwave irradiation. A mixture of mesitylenesulfonyl chloride and morpholine, potentially with a non-volatile, microwave-absorbing solvent or under solvent-free conditions, would be subjected to microwave heating. This method often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. google.com

Table 2: Effect of Microwave Irradiation on Sulfonamide Synthesis (Illustrative Example)

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 8 hours | 75 |

| Microwave Irradiation | 10 minutes | 92 |

Data based on analogous sulfonamide syntheses.

Optimization of Synthetic Pathways

The optimization of synthetic pathways is crucial for developing economically viable and environmentally benign processes. This involves a systematic study of various reaction parameters to achieve the highest possible efficiency.

Influence of Solvents and Reaction Media

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. google.comnih.gov In the synthesis of this compound from mesitylenesulfonyl chloride and morpholine, the solvent plays a role in dissolving the reactants and facilitating their interaction.

Polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often effective for this type of reaction. However, in line with green chemistry principles, the use of greener solvents like water, ethanol, or even solvent-free conditions is preferable. The polarity of the solvent can influence the reaction rate; for instance, more polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. nih.gov

Table 3: Influence of Solvent on a Typical Sulfonylation Reaction

| Solvent | Dielectric Constant (ε) | Reaction Rate (Relative) |

| Toluene | 2.4 | 1.0 |

| Dichloromethane | 9.1 | 5.2 |

| Acetonitrile | 37.5 | 15.8 |

| Water | 80.1 | 2.5 (may be affected by solubility) |

Data is illustrative and based on general principles of solvent effects on SNAr reactions.

Temperature and Pressure Effects on Reaction Efficiency

Temperature is a critical parameter in chemical synthesis. Generally, increasing the reaction temperature increases the reaction rate. For the synthesis of this compound, the reaction can be conducted at room temperature, although gentle heating may be required to achieve a reasonable reaction rate. High temperatures should be used judiciously to avoid potential side reactions and decomposition of the product.

Pressure is another factor that can influence reaction efficiency, particularly for reactions involving gaseous reactants or where a change in volume occurs. However, for the straightforward synthesis of this compound from a sulfonyl chloride and an amine, the reaction is typically performed at atmospheric pressure. The use of high pressure is generally not required and would add to the complexity and cost of the process.

Catalyst Loading and Ligand Design in Catalytic Syntheses

While the direct reaction of a sulfonyl chloride with an amine is a common method for preparing sulfonamides, catalytic approaches are also being developed to improve efficiency and expand the substrate scope. Palladium-catalyzed cross-coupling reactions, for example, can be employed to form the C-S bond of the sulfonyl group or the S-N bond of the sulfonamide. rsc.org

In such catalytic systems, the amount of catalyst used (catalyst loading) is a critical factor. Lowering the catalyst loading is desirable from both an economic and environmental perspective. Optimization studies aim to find the minimum catalyst loading required to achieve a high yield in a reasonable timeframe.

The design of the ligand coordinated to the metal center is also of utmost importance. The ligand can influence the catalyst's stability, activity, and selectivity. For instance, in palladium-catalyzed sulfonamide synthesis, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired bond-forming steps. The development of highly active catalysts allows for lower catalyst loadings and milder reaction conditions.

Table 4: Hypothetical Effect of Catalyst and Ligand on a Cross-Coupling Reaction to Form a Sulfonamide

| Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |

| Pd(OAc)₂ | P(t-Bu)₃ | 5 | 65 |

| Pd₂(dba)₃ | XPhos | 1 | 85 |

| Pd(OAc)₂ | RuPhos | 0.5 | 95 |

This table is illustrative of general trends in palladium-catalyzed cross-coupling reactions.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process is guided by known and reliable chemical reactions performed in the reverse direction. The primary disconnection for this compound is the carbon-sulfur-nitrogen (C-S-N) linkage of the sulfonamide group.

The retrosynthetic disconnection of the sulfonamide bond in this compound leads to two key synthons: a morpholinyl anion and a mesitylsulfonyl cation. A synthon is an idealized fragment, that may or may not be a formal intermediate in the corresponding forward reaction.

The synthetic equivalents for these synthons are readily available laboratory reagents. The morpholinyl anion is represented by morpholine, a stable secondary amine. The mesitylsulfonyl cation is derived from mesitylenesulfonyl chloride, a reactive sulfonyl chloride. This disconnection is strategically sound as the formation of a sulfonamide from a sulfonyl chloride and an amine is a well-established and high-yielding transformation in organic chemistry. quimicaorganica.orgox.ac.uk

The forward synthesis, therefore, involves the reaction of mesitylenesulfonyl chloride with morpholine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

A study detailing the synthesis of various sulfonamides reported the preparation of this compound, designated as compound 4c , with a notable yield of 82%. researchgate.net Another publication also described the synthesis and provided spectral characterization data for this compound, referring to it as 3g . jsynthchem.com

Detailed research findings from these synthetic efforts are summarized in the tables below.

Table 1: Synthesis of this compound

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 1 | Mesitylenesulfonyl hydrazide | Morpholine | This compound (4c) | 82 | researchgate.net |

| 2 | Mesitylenesulfonyl chloride | Morpholine | This compound (3g) | - | jsynthchem.com |

Table 2: Spectroscopic Data for this compound (3g)

| Type of Spectrum | Chemical Shift (δ) / ppm |

| ¹H NMR (400 MHz, CDCl₃) | 6.92 (s, 2H), 3.70 (t, J = 4.3 Hz, 4H), 3.15 (t, J = 4.3 Hz, 4H), 2.61 (s, 6H), 2.30 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | 143.66, 140.38, 130.98, 128.79, 66.98, 43.75, 21.12, 20.89 |

Mechanistic Investigations into the Formation and Reactivity of 4 Mesitylsulfonyl Morpholine

Elucidation of Reaction Mechanisms for Sulfonamide Formation

The synthesis of sulfonamides can proceed through various mechanistic pathways, including radical processes, oxidative couplings, and addition-elimination reactions. The specific pathway often depends on the starting materials and reaction conditions employed.

Radical-based transformations offer an alternative to traditional methods for constructing S-N bonds. These pathways typically involve the generation of highly reactive sulfur-centered radicals that can be trapped by an amine.

Sulfonyl Radicals: A common strategy involves the generation of a sulfonyl radical, which can then react with an amine to form the sulfonamide. princeton.edu One proposed mechanism begins with the capture of an aryl radical by sulfur dioxide (SO2), which forges a C(sp²)−S bond and generates an aryl sulfonyl radical. princeton.edu This sulfur-centered radical can then react with an appropriate nitrogen source to complete the sulfonamide synthesis. Another approach involves the photochemical radical-radical cross-coupling of sodium sulfinates and vinyl halides, where a sulfonyl radical is generated via photoinduced electron transfer (PET). acs.org The development of methods for the in situ generation of sulfamoyl radicals has also enabled the one-step synthesis of sulfonamides from easily accessible starting materials under mild conditions. acs.org

Sulfenyl and Sulfinyl Radicals: While sulfonyl radicals are common intermediates, other sulfur-centered radicals can also participate in sulfonamide synthesis. The oxidative coupling of thiols and amines can proceed through the initial formation of a disulfide, which then reacts with an aminium radical to generate a sulfenamide (B3320178) intermediate. rsc.org This sulfenamide is subsequently oxidized to the final sulfonamide. rsc.org The direct use of sulfinyl radicals has been historically challenging due to their high reactivity and tendency to dimerize. researchgate.net However, recent strategies using sulfinyl sulfones as precursors have enabled the generation and synthetic application of sulfinyl radicals in dual radical addition/radical coupling reactions. researchgate.net These reactions are believed to proceed through the sequential addition of sulfonyl and sulfinyl radicals. researchgate.net

Oxidative coupling methods provide a direct route to sulfonamides from more reduced sulfur and nitrogen sources, such as thiols and amines, avoiding the need for pre-functionalized reagents like sulfonyl chlorides. nih.govacs.org These reactions rely on an oxidant to facilitate the formation of the crucial S-N bond and subsequent oxidation of the sulfur atom. acs.orgthieme-connect.com

A variety of oxidizing systems have been developed. For instance, an I2O5-mediated reaction allows for the metal-free oxidative S-N coupling of aryl thiols and amines. thieme-connect.com A proposed mechanism for a similar transformation involves the reaction of a thiol with I2O5 to form a benzenesulfonothioate intermediate. rsc.org This intermediate then interacts with I2 to generate a reactive sulfonyl iodide species, which undergoes nucleophilic substitution by an amine to yield the sulfonamide. rsc.org

Hypohalous acids, such as hypoiodous acid (HOI), can serve as key active species in these oxidative pathways. nih.gov In some systems, acetyl hypoiodite (B1233010) (IOAc), generated in situ from the reaction of I2 with a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA), is proposed to act as a radical initiator and activator. nih.gov This species can facilitate the formation of a sulfonamide N–I bond, creating a reactive intermediate for subsequent steps. nih.gov Myeloperoxidase-derived oxidants, including HOI, are also known to react with thiols to produce sulfonamides. nih.gov

The most traditional method for forming sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, such as morpholine (B109124). cbijournal.com This transformation is generally understood to proceed via a nucleophilic substitution at the tetracoordinate sulfur atom. The mechanism can be described as either a concerted, one-step S_N2-type displacement or a stepwise addition-elimination (A-E) pathway. mdpi.comnih.gov

The A-E mechanism involves the nucleophilic attack of the morpholine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This initial addition step forms a transient, pentacoordinate trigonal bipyramidal intermediate (a sulfurane-like species). mdpi.com This intermediate then eliminates the chloride leaving group in a subsequent step to afford the final 4-(Mesitylsulfonyl)morpholine product. nih.gov This stepwise pathway is analogous to the well-established addition-elimination mechanism for nucleophilic aromatic substitution (S_NAr) reactions, where amines like morpholine attack electron-deficient aryl halides to form a stable Meisenheimer complex before the expulsion of the halide. researchgate.net Studies on the reaction of morpholine with gem-difluoroalkenes have also identified an addition-elimination intermediate prior to subsequent reaction steps. beilstein-journals.orgchemicalbook.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for distinguishing between proposed mechanisms, identifying the slowest step of a reaction, and quantifying the influence of molecular structure on reactivity.

The electronic and steric properties of substituents on both the aryl ring and the amine have a profound impact on the kinetics of sulfonamide formation.

Aryl Ring Substituents: In studies of the chloride-chloride exchange reaction in arenesulfonyl chlorides, a clear electronic effect was observed. Electron-attracting substituents on the aromatic ring were found to increase the reaction rate, while electron-donating substituents slowed it down. mdpi.com For example, a 3-CF3 group resulted in a 10-fold rate increase compared to the unsubstituted benzenesulfonyl chloride, whereas a 4-Me2N group caused a 12-fold decrease. mdpi.com This relationship was successfully correlated with Hammett σ constants, yielding a linear plot. mdpi.com The bulky mesityl group in this compound, with its three methyl groups, exerts a combination of electronic and steric effects. The methyl groups are weakly electron-donating, which would be expected to slightly decrease the electrophilicity of the sulfonyl sulfur and thus slow the rate of nucleophilic attack. However, steric effects can be more complex. While steric hindrance from ortho-alkyl groups generally lowers reactivity in S_N2-type reactions, it has been shown to cause a rate enhancement in the acid-catalyzed hydrolysis of benzenesulfonamides, an effect attributed to the relief of ground-state steric strain upon moving to the transition state. mdpi.comcapes.gov.br

Amine/Amide Substituents: The nature of the nitrogen nucleophile is also critical. In studies on cyclic sulfamidates, the presence or absence of a carbonyl group on the sulfonamide nitrogen can completely switch the reactivity on or off. unirioja.es Unprotected sulfonamides were found to be unreactive toward ring-opening or elimination reactions, whereas N-carbonyl-protected analogues reacted readily. unirioja.esacs.org This is explained by the accumulation of negative charge on the NSO3 moiety in the transition state, which raises the activation barrier for nucleophilic attack. acs.org The morpholine in this compound is a secondary amine, and its nucleophilicity and steric profile influence the reaction kinetics.

The table below summarizes kinetic data from a study on the chloride-chloride exchange reaction in various substituted arenesulfonyl chlorides, illustrating the impact of electronic effects on reaction rates.

| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Rate Constant k₂₅ (10⁻⁵ M⁻¹s⁻¹) | Relative Rate (k_rel) |

| 4-Me₂N | -0.660 | 3.6 | 0.08 |

| 4-MeO | -0.268 | 15.6 | 0.36 |

| 4-Me | -0.170 | 23.9 | 0.55 |

| H | 0.000 | 43.5 | 1.00 |

| 4-Cl | 0.227 | 132.0 | 3.03 |

| 3-Cl | 0.373 | 316.0 | 7.26 |

| 3-CF₃ | 0.430 | 422.0 | 9.70 |

| Data derived from kinetic measurements of chloride exchange reactions, illustrating the electronic influence of substituents on the reactivity of the sulfonyl chloride group. mdpi.com |

Computational Approaches to Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone. For systems related to this compound, these methods have been applied to characterize transition states, map out reaction energy profiles, and provide a theoretical framework for understanding reactivity.

The formation of the sulfonamide bond in this compound typically involves the reaction of morpholine with mesitylenesulfonyl chloride. The mechanism of this and related sulfonyl transfer reactions has been a subject of computational study. Generally, nucleophilic substitution at a sulfonyl sulfur can proceed through different pathways, and DFT calculations are crucial in distinguishing between them.

For instance, studies on the nucleophilic substitution at arenesulfonyl chlorides have utilized DFT to model the transition states. In the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT calculations support an SN2-type mechanism with a single, synchronous transition state. mdpi.com In contrast, for fluoride (B91410) exchange, an addition-elimination mechanism involving a pentacoordinate intermediate is suggested. mdpi.com

In the context of amine sulfonylation, the role of catalysts and bases is critical. A DFT study on the 4-dimethylaminopyridine (B28879) (DMAP)-assisted sulfonylation of primary amines with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) revealed that the formation of a highly reactive o-NBS-DMAP intermediate is a key step. The calculations showed a relatively low energy barrier for the formation of this intermediate, which then readily reacts with the amine. beilstein-journals.org This suggests that in the synthesis of this compound, if a nucleophilic catalyst were used, its interaction with the mesitylenesulfonyl chloride would be a critical transition state to characterize.

Computational investigations into the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a related process for forming sulfonylated compounds, have also shed light on the transition state. For the reaction of methanesulfonyl fluoride with methylamine (B109427), DFT analysis indicates an SN2-type mechanism. chemrxiv.org The presence of a base was found to be crucial, as it significantly lowers the reaction barrier by increasing the nucleophilicity of the amine. chemrxiv.org The transition state involves the amine nitrogen attacking the sulfur center, with simultaneous elongation of the sulfur-fluorine bond. chemrxiv.org

A theoretical study on the C-H sulfonylation of benzylamines catalyzed by copper and an aldehyde transient directing group involved DFT calculations to characterize the turnover-limiting C-H activation step. The transition state was identified as a 5-coordinate inner sphere complex where an acetate (B1210297) ligand facilitates the C-H activation. nih.gov

These examples from related systems demonstrate the power of DFT in characterizing the geometry, energy, and electronic structure of transition states involved in the formation of sulfonamides. For this compound, a similar SN2-like transition state involving the nucleophilic attack of the morpholine nitrogen on the sulfur atom of mesitylenesulfonyl chloride is the most probable pathway.

Mapping the energy profile of a reaction provides a quantitative understanding of its feasibility and kinetics by detailing the relative energies of reactants, intermediates, transition states, and products.

In the DMAP-assisted sulfonylation of a primary amine with o-NBS-Cl, DFT calculations were used to map the energy profile. beilstein-journals.org The study calculated the energy difference for the formation of the reactive intermediate with different bases, highlighting why DMAP is a superior catalyst to collidine for this transformation. beilstein-journals.org

| Reaction Intermediate | Relative Energy (eV) |

| o-NBS-collidine | 1.10 |

| o-NBS-DMAP | 0.15 |

| This table is generated from data presented in a study on DMAP-assisted sulfonylation and illustrates the lower energy barrier for the formation of the DMAP-based intermediate. beilstein-journals.org |

Similarly, the computational study of the SuFEx reaction between methanesulfonyl fluoride and methylamine mapped out the reaction pathway. chemrxiv.org The energy barrier for the uncatalyzed reaction was found to be high, but the presence of a base significantly lowered the activation energy, making the reaction more favorable. chemrxiv.org

| Reaction Condition | Calculated Activation Free Energy (ΔG‡) (kJ/mol) |

| Uncatalyzed | High (not explicitly quantified but stated as high) |

| Base-catalyzed | Significantly Lowered |

| This table summarizes the qualitative findings from a DFT study on the SuFEx reaction, emphasizing the role of a base in lowering the activation energy barrier. chemrxiv.org |

For the chloride-chloride exchange in p-toluenesulfonyl chloride, DFT calculations estimated the Gibbs free energy of activation, providing a quantitative measure of the reaction barrier. mdpi.com The calculated free energy of the transition state for the exchange in the parent benzenesulfonyl chloride was compared to that of the p-methyl substituted derivative, showing a slight increase in the energy barrier due to the electron-donating methyl group. mdpi.com

These studies on analogous systems indicate that a full energy profile for the formation of this compound would likely show a significant activation barrier for the uncatalyzed reaction between morpholine and mesitylenesulfonyl chloride. The presence of a base, such as triethylamine, which is commonly used in such syntheses, would be expected to lower this barrier by deprotonating the morpholine nitrogen or the initial adduct, thereby facilitating the reaction.

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing strong evidence for a proposed mechanism. While specific isotopic labeling studies on the formation or reactivity of this compound were not identified in the reviewed literature, the principles can be applied to confirm the mechanisms suggested by computational studies.

For the formation of this compound from morpholine and mesitylenesulfonyl chloride, the proposed SN2-like mechanism involves the attack of the morpholine nitrogen on the sulfur atom. This could be probed using isotopic labeling. For example, by using ¹⁵N-labeled morpholine, one could follow the nitrogen atom through the reaction and confirm that it is indeed the atom that forms the new bond to the sulfur. Analysis of the final product by mass spectrometry or ¹⁵N NMR spectroscopy would unequivocally show the incorporation of the ¹⁵N isotope into the sulfonamide product.

Furthermore, kinetic isotope effect (KIE) studies can provide information about bond-breaking or bond-forming steps in the rate-determining step of a reaction. For instance, if the deprotonation of the nitrogen atom in the transition state is part of the rate-limiting step, a primary KIE would be expected when comparing the reaction rates of deuterated morpholine (at the N-H position) with non-deuterated morpholine. A significant kH/kD value would support a mechanism where N-H bond breaking is kinetically important.

In a study of the amine-catalyzed hydrolysis of a β-sultam, a solvent kinetic isotope effect (SKIE) was used to support a general base-catalyzed mechanism. acs.org A SKIE of 1.7-1.9 was observed, consistent with a proton transfer from water to the amine general base in the transition state. acs.org A similar approach could be used to investigate the role of proton transfers in the reactions of this compound.

While computational methods provide a detailed picture of the likely reaction pathways, isotopic labeling studies offer the experimental validation needed to confirm these theoretical models.

Advanced Spectroscopic and Structural Characterization of 4 Mesitylsulfonyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. Through the analysis of 1D and 2D NMR data, the connectivity and spatial arrangement of atoms within 4-(Mesitylsulfonyl)morpholine can be definitively established.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the protons of the mesityl and morpholine (B109124) groups. researchgate.netjsynthchem.com The aromatic region displays a singlet at approximately 6.92-6.93 ppm, integrating to two protons, which is characteristic of the two meta-protons on the symmetrically substituted mesitylene (B46885) ring. researchgate.netjsynthchem.com The morpholine ring protons appear as two multiplets or triplets. The protons adjacent to the oxygen atom (O-CH₂) are typically downfield, observed around 3.65-3.70 ppm, while the protons adjacent to the nitrogen atom (N-CH₂) are found further upfield, around 3.10-3.15 ppm. researchgate.netjsynthchem.com The spectrum is completed by two singlets for the non-equivalent methyl groups of the mesityl moiety: a singlet for the six protons of the two ortho-methyl groups at approximately 2.60-2.61 ppm and a singlet for the three protons of the para-methyl group at 2.27-2.30 ppm. researchgate.netjsynthchem.com

The ¹³C NMR spectrum complements the proton data, providing a signal for each unique carbon atom. jsynthchem.com The spectrum shows four distinct signals for the aromatic carbons of the mesityl group, including the quaternary carbons. Signals at approximately 143.66 ppm and 140.38 ppm correspond to the aromatic carbons bearing the sulfonyl and methyl groups, respectively. jsynthchem.com The carbons of the morpholine ring are observed at approximately 66.98 ppm (C-O) and 43.75 ppm (C-N). jsynthchem.com The methyl carbons of the mesityl group give rise to signals at 21.12 ppm and 20.89 ppm. jsynthchem.com

¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

|---|---|---|---|---|

| 6.92 - 6.93 | s | 2H | Aromatic H (meta) | researchgate.netjsynthchem.com |

| 3.65 - 3.70 | m / t | 4H | Morpholine H (-CH₂-O) | researchgate.netjsynthchem.com |

| 3.10 - 3.15 | m / t | 4H | Morpholine H (-CH₂-N) | researchgate.netjsynthchem.com |

| 2.60 - 2.61 | s | 6H | ortho-CH₃ | researchgate.netjsynthchem.com |

¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

|---|---|---|

| 143.66 | Aromatic C (C-S) | jsynthchem.com |

| 140.38 | Aromatic C (ortho C-CH₃) | jsynthchem.com |

| 130.98 | Aromatic C (C-H) | jsynthchem.com |

| 128.79 | Aromatic C (para C-CH₃) | jsynthchem.com |

| 66.98 | Morpholine C (-CH₂-O) | jsynthchem.com |

| 43.75 | Morpholine C (-CH₂-N) | jsynthchem.com |

| 21.12 | ortho-CH₃ | jsynthchem.com |

While specific 2D NMR experimental data for this compound is not detailed in the surveyed literature, the application of these techniques is standard for structural confirmation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals directly with their attached carbon atoms. It would confirm the assignments from the 1D spectra, showing a correlation between the proton signal at ~3.70 ppm and the carbon signal at 66.98 ppm (-CH₂-O), and another between the proton signal at ~3.15 ppm and the carbon signal at 43.75 ppm (-CH₂-N). acdlabs.com Similarly, it would link the aromatic proton signal at 6.92 ppm to its corresponding carbon at 130.98 ppm. acdlabs.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum establishes proton-proton coupling networks. For this molecule, it would primarily show a cross-peak between the two sets of morpholine ring protons (~3.70 ppm and ~3.15 ppm), confirming their neighborly relationship within the ring structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key expected correlations would include those between the ortho-methyl protons (2.61 ppm) and the aromatic carbons, and between the morpholine protons adjacent to the nitrogen (3.15 ppm) and the sulfonyl-bearing carbon of the mesityl ring, confirming the S-N bond connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Although specific IR and Raman spectra for this compound are not published in detail, the expected vibrational modes can be assigned based on its known functional groups and analysis of closely related compounds like 4-(benzenesulfonyl)-morpholine. scielo.org.mx

The most prominent vibrations for the sulfonyl group (SO₂) are its symmetric and asymmetric stretching modes. The C-N and C-O stretching modes are characteristic of the morpholine ring, while the mesityl group contributes aromatic C-H and C=C stretching bands, as well as vibrations from the methyl groups.

Expected Characteristic Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3000-2850 | C-H stretching | Morpholine & Methyl |

| ~1600, ~1470 | C=C stretching | Aromatic Ring |

| ~1350-1320 | SO₂ asymmetric stretching | Sulfonyl |

| ~1170-1150 | SO₂ symmetric stretching | Sulfonyl |

| ~1260-1000 | C-O and C-C stretching | Morpholine Ring |

| ~1218, ~848 | C-N stretching | Morpholine Ring |

Vibrational spectroscopy is a powerful tool for studying molecular conformation. researchgate.net The morpholine ring in this compound is expected to adopt a stable chair conformation. Furthermore, rotation around the S-N and S-C bonds can lead to different rotational isomers (rotamers). Each unique conformer possesses a distinct set of vibrational frequencies, particularly in the lower frequency "fingerprint" region of the spectrum (below 1500 cm⁻¹). By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be identified. scielo.org.mx

Applying high pressure to a molecular crystal can induce conformational changes or phase transitions, which can be monitored in real-time using vibrational spectroscopy, especially Raman spectroscopy. scielo.org.mx For the analogous compound 4-(benzenesulfonyl)-morpholine, pressure-dependent Raman studies revealed conformational transitions at specific pressure points (around 0.7, 1.7, and 2.5 GPa). scielo.org.mxresearchgate.net These transitions are observed as discontinuities in the plot of vibrational frequency versus pressure (dω/dp), or as the splitting, merging, or appearance of new peaks. scielo.org.mx Such studies on this compound would provide valuable information on its structural stability, compressibility, and the nature of its intermolecular interactions under extreme conditions. scielo.org.mx

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio with very high accuracy (typically within 5 ppm), allowing for the differentiation between compounds that may have the same nominal mass but different chemical formulas. rsc.orgutexas.edu

For this compound, the molecular formula is C₁₃H₁₉NO₃S. bldpharm.com An HRMS analysis would be expected to yield an experimental mass that corresponds closely to the calculated monoisotopic mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This experimental verification provides high confidence in the compound's elemental composition. d-nb.info

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃S |

| Calculated Monoisotopic Mass | 269.1086 Da |

| Common Adduct ([M+H]⁺) | 270.1164 Da |

| Common Adduct ([M+Na]⁺) | 292.0983 Da |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While a specific MS/MS study for this compound is not available in the reviewed literature, plausible fragmentation pathways can be predicted based on its sulfonamide structure and known fragmentation patterns of related moieties. researchgate.netresearchgate.net

The primary sites for fragmentation would likely be the relatively weak bonds, such as the sulfur-nitrogen (S-N) bond and the carbon-sulfur (C-S) bond. Fragmentation of the morpholine ring is also a probable pathway.

Plausible Fragmentation Pathways:

Cleavage of the S-N bond: This would lead to the formation of a mesitylsulfonyl cation (m/z 183.05) and a morpholine radical, or a morpholine cation (m/z 86.06) and a mesitylsulfonyl radical.

Cleavage of the C-S bond: This would result in a mesityl cation (m/z 119.09) and a morpholinesulfonyl radical fragment.

Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo ring-opening and subsequent fragmentation, leading to the loss of small neutral molecules like ethylene (B1197577) oxide (C₂H₄O), resulting in characteristic smaller ions. researchgate.net

| Fragment (m/z) | Proposed Formula | Proposed Structure/Origin |

|---|---|---|

| 183.05 | C₉H₁₁O₂S⁺ | Mesitylsulfonyl cation |

| 155.06 | C₉H₁₁S⁺ | Loss of SO₂ from mesitylsulfonyl cation |

| 119.09 | C₉H₁₁⁺ | Mesityl cation (loss of SO₂-morpholine) |

| 86.06 | C₄H₈NO⁺ | Morpholine cation (from S-N cleavage) |

X-ray Crystallography

A single-crystal X-ray diffraction analysis would provide the unambiguous solid-state structure of this compound. This technique involves directing X-rays onto a single crystal of the material and analyzing the resulting diffraction pattern to build a model of the electron density, and from that, the atomic positions. orgsyn.org Despite a thorough literature search, a published single-crystal X-ray structure for this compound could not be located.

Should a single crystal of this compound be analyzed, the diffraction data would determine its fundamental crystallographic parameters. These include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the lengths of the a, b, and c axes and the angles α, β, and γ). iucr.org This data defines the symmetry and repeating pattern of the molecules within the crystal lattice.

The most crucial information from an X-ray analysis would be the precise molecular geometry. For cyclic systems, this includes the ring conformation. Six-membered saturated rings like morpholine predominantly adopt a chair conformation to minimize steric and torsional strain. It is therefore highly expected that the morpholine ring in this compound exists in a chair conformation. researchgate.netorientjchem.org An X-ray structure would confirm this and provide exact bond lengths and angles for the entire molecule, including the geometry around the central sulfur atom and the orientation of the mesityl group relative to the morpholine ring.

Supramolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, van der Waals Forces)

The crystal structure and supramolecular assembly of this compound are dictated by a combination of weak intermolecular forces. While the molecule lacks strong hydrogen bond donors like O-H or N-H groups, its architecture is stabilized by a network of weak hydrogen bonds and significant van der Waals forces.

Hydrogen Bonding: The primary hydrogen bond acceptors in the molecule are the oxygen atoms of the sulfonyl group (SO₂) and, to a lesser extent, the oxygen atom of the morpholine ring. The hydrogen bond donors are the various C-H groups of the mesityl and morpholine rings. These C-H···O interactions, although weak, are numerous and collectively contribute to the stability of the crystal lattice. In the crystal packing of similar morpholine derivatives, such weak C-H···O interactions are crucial in forming extended networks. mdpi.comnih.gov For example, in the crystal structure of 1,2-dimorpholinoethane, molecules are packed via weak C-H···O interactions, leading to a defined hydrogen-bonding network. mdpi.com The sulfonyl group, in particular, has a dual character; it can act as a hydrogen bond acceptor while also participating in hydrophobic interactions. nih.gov

The interplay of these forces results in a densely packed crystal structure. The specific packing motif would aim to maximize the favorable C-H···O interactions while optimizing the van der Waals contacts between the bulky aromatic and aliphatic groups.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (Mesityl) | O=S (Sulfonyl) | Directional; contributes to network formation. nih.gov |

| Weak Hydrogen Bond | C-H (Morpholine) | O=S (Sulfonyl) | Stabilizes the lattice through multiple contacts. mdpi.com |

| Weak Hydrogen Bond | C-H (Mesityl/Morpholine) | O (Morpholine) | Secondary interaction supporting the primary packing forces. mdpi.comnih.gov |

| Van der Waals Forces | Mesityl Group | Mesityl Group | Major contributor to crystal cohesion due to large surface area. wikipedia.org |

| Van der Waals Forces | Morpholine Ring | Morpholine Ring | Contributes to overall packing efficiency. |

Other Advanced Analytical Techniques for Purity and Identity Confirmation

To ensure the purity and confirm the chemical identity of this compound, a suite of advanced analytical techniques is employed. These methods provide orthogonal information, offering a comprehensive characterization of the compound. semanticscholar.orgjocpr.com

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of pharmaceutical ingredients and chemical compounds. jocpr.com A reversed-phase HPLC method can be developed to separate this compound from any starting materials, by-products, or degradation products. The area of the main peak relative to the total peak area provides a quantitative measure of purity. semanticscholar.org

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is indispensable for confirming the identity of a compound. jocpr.com It provides the mass-to-charge ratio of the molecule, which can be used to confirm its molecular weight (269.35 g/mol ) and, with high-resolution MS, its elemental composition. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful and definitive tool for structural elucidation. jocpr.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The specific chemical shifts, coupling constants, and integration values create a unique fingerprint that confirms the precise structure of this compound. Two-dimensional NMR experiments can further verify the connectivity of the atoms. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. jocpr.com The spectrum of this compound would show characteristic strong absorption bands for the sulfonyl group (S=O stretching), typically around 1350 and 1160 cm⁻¹, as well as bands corresponding to the C-O-C ether linkage in the morpholine ring and the vibrations of the aromatic mesityl group.

X-ray Diffraction (XRD): For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional atomic structure. uni-siegen.de It provides precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions discussed in the previous section. Powder XRD (PXRD) can be used to analyze the bulk material, confirming its crystalline phase and purity. jocpr.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula (C₁₃H₁₉NO₃S) to support the identity and purity of the sample.

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purity Assessment & Quantification | Retention time, percentage purity, detection of impurities. jocpr.com |

| LC-MS | Identity Confirmation | Molecular weight, elemental formula (with HRMS). semanticscholar.org |

| NMR | Structure Elucidation & Confirmation | Chemical environment of atoms, molecular connectivity. jocpr.com |

| FTIR | Functional Group Identification | Presence of key bonds (S=O, C-O-C, aromatic C-H). jocpr.com |

| XRD | Structural Analysis (Solid State) | 3D molecular structure, crystal packing, phase purity. uni-siegen.de |

| Elemental Analysis | Compositional Verification | Percentage of C, H, N, S. |

Computational and Theoretical Chemistry Studies of 4 Mesitylsulfonyl Morpholine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with high accuracy. For 4-(Mesitylsulfonyl)morpholine, DFT calculations would be instrumental in understanding its fundamental characteristics.

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov This optimized structure represents the most stable three-dimensional conformation of the molecule.

For this compound, a geometry optimization calculation, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would yield the most probable bond lengths, bond angles, and dihedral angles. nih.govbenthamdirect.com This process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule, resulting in a stable, low-energy conformation. The resulting data provides a foundational understanding of the molecule's spatial arrangement.

Illustrative Data: Optimized Geometrical Parameters for this compound Note: The following data is illustrative to demonstrate the output of a DFT calculation and is not derived from an actual study on this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | S-N | 1.65 Å |

| Bond Length | S=O | 1.45 Å |

| Bond Length | C-S (Mesityl) | 1.78 Å |

| Bond Length | C-N (Morpholine) | 1.47 Å |

| Bond Angle | O=S=O | 120.5° |

| Bond Angle | C-S-N | 105.2° |

| Dihedral Angle | C(Mesityl)-S-N-C(Morpholine) | 75.0° |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of the molecule as a function of one or more dihedral angles, a potential energy surface (PES) can be generated. mdpi.com This surface maps the energy landscape of the molecule, identifying low-energy conformers (stable states) and the energy barriers between them.

For this compound, key rotatable bonds would be the S-N bond and the C-S bond connecting the mesityl group. A relaxed PES scan would reveal the preferred orientation of the morpholine (B109124) ring relative to the sulfonyl group and the rotational preference of the bulky mesityl group. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments. Studies on similar sulfonamides have shown that weak intramolecular interactions can significantly influence conformational preferences. rsc.orgresearchgate.net

Electronic Structure Properties: HOMO-LUMO Energies, Band Gap Analysis, Natural Population Charges, Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. DFT is an excellent tool for calculating these properties.

HOMO-LUMO Energies and Band Gap Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.comnih.gov A smaller gap suggests higher reactivity. nih.gov

Natural Population Charges : Natural Bond Orbital (NBO) analysis provides a method for calculating the distribution of electron density onto individual atoms, resulting in natural population charges. uni-muenchen.de These charges offer insight into the electrostatic nature of the molecule and can help identify sites susceptible to nucleophilic or electrophilic attack. For this compound, NBO analysis would likely show a significant positive charge on the sulfur atom and negative charges on the oxygen atoms, highlighting the polar nature of the sulfonyl group.

Reactivity Descriptors : From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its chemical behavior with other compounds.

Illustrative Data: Electronic Properties of this compound Note: The following data is illustrative and not from a specific study.

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Natural Charge on S | +1.8 e |

| Natural Charge on O | -0.9 e |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 3.15 eV |

| Electrophilicity Index (ω) | 3.00 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data, which is invaluable for experimental characterization.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov By comparing calculated shifts with experimental spectra, one can confirm the structure and assign specific resonances to individual atoms in this compound.

Vibrational Frequencies : Theoretical calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. psu.edufaccts.de Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group, or the C-H stretches of the mesityl and morpholine rings. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions. nih.govcambridge.org

Investigation of Dynamic Behavior and Conformational Flexibility

An MD simulation of this compound, likely in a solvent like water or an organic solvent, would provide deep insights into its flexibility. rsc.org Such a simulation would track the movements of the morpholine ring, which can adopt different chair and boat conformations, and the rotation of the mesityl group.

By analyzing the simulation trajectory, one could determine the relative populations of different conformers and the timescales of their interconversion. This is particularly important for flexible molecules, as their dynamic nature can be crucial to their function and interactions with other molecules. nih.govchemrxiv.org The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible regions of the molecule.

Solvent Effects on Molecular Conformation and Interactions

The influence of solvents on the three-dimensional structure and intermolecular interactions of a molecule is a critical area of computational chemistry. Such studies typically involve simulating the behavior of the molecule in different solvent environments, ranging from nonpolar to polar, to understand how the solvent affects its conformational preferences and the nature of its interactions with surrounding molecules.

For this compound, this would involve analyzing the orientation of the mesityl group relative to the morpholine ring and the impact of the solvent on the sulfonyl group's interactions. However, no specific studies or data tables detailing these solvent effects for this particular compound have been found.

Quantum Chemical Studies on Chemical Reactivity

Quantum chemical calculations are instrumental in predicting the reactivity of molecules by examining their electronic structure. These studies can provide insights into how a molecule will behave in a chemical reaction.

Global and Local Reactivity Descriptors

Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness, offer a general overview of a molecule's reactivity. Local reactivity descriptors, like Fukui functions, pinpoint the specific atoms or regions within a molecule that are most likely to be involved in electrophilic or nucleophilic attacks.

Reaction Energetics and Thermodynamics

This area of computational chemistry focuses on the energy changes that occur during a chemical reaction. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy, enthalpy, and Gibbs free energy of a reaction. This information is crucial for understanding reaction feasibility, rates, and equilibrium positions.

For this compound, such studies could, for example, investigate the energetics of its synthesis or its participation in various chemical transformations. Regrettably, no published research detailing the reaction energetics and thermodynamics involving this compound could be located.

Applications of 4 Mesitylsulfonyl Morpholine in Organic Synthesis and Chemical Biology Research Non Clinical Focus

As a Synthetic Building Block and Intermediate

The bifunctional nature of 4-(Mesitylsulfonyl)morpholine, containing both a morpholine (B109124) ring and a mesitylsulfonyl group, theoretically allows for its use as a versatile scaffold in the synthesis of more complex molecules.

Functionalization and Derivatization Strategies of the Morpholine Moiety

The morpholine ring of this compound is a saturated heterocycle. While the nitrogen atom is already part of a sulfonamide linkage, the carbon atoms of the morpholine ring could potentially be functionalized.

Hypothetical functionalization strategies could include:

C-H Activation/Functionalization: Direct functionalization of the C-H bonds of the morpholine ring is a modern synthetic approach. This could involve metal-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Ring-Opening Reactions: Under specific conditions, the morpholine ring could be opened to yield linear amino alcohol derivatives, which could then be further modified.

Oxidation: Oxidation of the morpholine ring could lead to the formation of lactams or other oxidized derivatives, introducing further functional handles.

A hypothetical reaction scheme for the C-H functionalization of the morpholine ring is presented below. It is important to note that these are generalized reactions and have not been reported specifically for this compound.

| Reagent/Catalyst | Reaction Type | Potential Product |

| Pd(OAc)₂ / Ligand | C-H Arylation | 4-(Mesitylsulfonyl)-2-arylmorpholine |

| Ru(bpy)₃Cl₂ / Light | C-H Alkylation | 4-(Mesitylsulfonyl)-2-alkylmorpholine |

| NBS / AIBN | Radical Bromination | 4-(Mesitylsulfonyl)-2-bromomorpholine |

NBS: N-Bromosuccinimide AIBN: Azobisisobutyronitrile

Modifications and Diversification of the Mesitylsulfonyl Group

The mesitylsulfonyl group is generally robust. However, the mesityl (2,4,6-trimethylphenyl) ring offers potential sites for modification.

Potential diversification strategies could involve:

Benzylic Functionalization: The methyl groups on the mesityl ring could be functionalized through radical halogenation followed by nucleophilic substitution.

Electrophilic Aromatic Substitution: The aromatic ring itself could undergo further substitution, although the electron-withdrawing nature of the sulfonyl group and the steric hindrance from the existing methyl groups would make this challenging.

Modification of the Sulfonyl Group: While less common, the sulfonyl group itself could be a target for transformation, though this would likely involve cleavage of the S-N or S-C bonds.

A hypothetical reaction table for the modification of the mesitylsulfonyl group is shown below. These reactions are general and not specific to this compound.

| Reagent | Reaction Type | Potential Product |

| NBS, light | Benzylic Bromination | 4-((2,4-Bis(bromomethyl)-6-methylphenyl)sulfonyl)morpholine |

| HNO₃ / H₂SO₄ | Nitration | 4-((3-Nitro-2,4,6-trimethylphenyl)sulfonyl)morpholine |

Synthesis of Chemical Libraries Featuring the Sulfonamide-Morpholine Core

The this compound scaffold could theoretically serve as a starting point for the generation of chemical libraries for screening in chemical biology. By applying the diversification strategies mentioned above, a range of analogues could be synthesized. High-throughput synthesis techniques could be employed to generate a library of compounds with variations on both the morpholine and mesitylsulfonyl moieties.

Role in Catalysis and Reaction Promotion

While no specific catalytic applications of this compound have been reported, its structural features suggest potential roles in catalysis.

As a Ligand in Metal-Catalyzed Transformations

The oxygen atom of the morpholine ring and the oxygen atoms of the sulfonyl group possess lone pairs of electrons and could potentially coordinate to metal centers. This could allow this compound to act as a ligand in various metal-catalyzed reactions. The steric bulk of the mesityl group could influence the stereochemical outcome of such reactions.

Potential applications as a ligand could include:

Cross-Coupling Reactions: As a ligand for palladium, nickel, or copper catalysts.

Asymmetric Catalysis: If a chiral version of the morpholine ring were used, it could serve as a chiral ligand for asymmetric transformations.

Structure-Activity Relationship (SAR) Studies for Chemical Probe Development

The deliberate and systematic modification of a molecule to understand how its structure relates to its biological activity is a cornerstone of chemical biology. This compound serves as a versatile starting point for such structure-activity relationship (SAR) studies, aimed at the development of potent and selective chemical probes.

Design and Synthesis of Analogs to Modulate Biological Interactions

The design and synthesis of analogs based on the this compound core are crucial for fine-tuning interactions with biological targets. The morpholine ring, a common motif in medicinal chemistry, is prized for its ability to improve the pharmacokinetic properties of a molecule. mskcc.orgnih.govnih.gov The mesitylsulfonyl group, with its bulky and lipophilic nature, provides a distinct three-dimensional structure that can be systematically altered to probe binding pockets of target macromolecules.

Researchers can synthesize a library of analogs by modifying key positions on both the mesityl and morpholine rings. For instance, substitution patterns on the aromatic ring of the mesityl group can be varied to explore the impact of electronic and steric effects on biological activity. Similarly, modifications to the morpholine ring can influence solubility and hydrogen bonding capabilities. nih.gov

The synthesis of such analogs often involves standard sulfonamide formation reactions, where substituted mesitylenesulfonyl chlorides are reacted with morpholine or its derivatives. This straightforward synthetic accessibility allows for the rapid generation of a diverse set of compounds for biological screening.

A hypothetical SAR study might involve the synthesis of the analogs presented in the interactive table below, designed to probe the importance of the methyl groups on the mesityl ring and potential substitution on the morpholine ring.

| Compound ID | R1 (Mesityl Ring Substitution) | R2 (Morpholine Ring Substitution) | Hypothesized Impact on Biological Interaction |

|---|---|---|---|

| MSM-1 (Parent) | 2,4,6-trimethyl | H | Baseline activity |

| MSM-2 | 2,4-dimethyl | H | Reduced steric bulk may alter binding affinity |

| MSM-3 | H | H | Removal of all methyl groups to assess their contribution |

| MSM-4 | 2,4,6-trimethyl | 3-methyl | Introduction of a chiral center to probe stereospecific interactions |

| MSM-5 | 2,4,6-triethyl | H | Increased lipophilicity and steric hindrance |

Investigation of Binding Mechanisms with Target Macromolecules (e.g., Proteins, Enzymes)

Understanding how a chemical probe interacts with its target macromolecule is fundamental to its development and application. Analogs of this compound are instrumental in elucidating these binding mechanisms. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed to visualize and understand these interactions at an atomic level.

The morpholine moiety can participate in hydrogen bonding and other polar interactions within a binding site, while the mesitylsulfonyl group often engages in hydrophobic and van der Waals interactions. nih.gov By systematically altering these groups, researchers can map the key residues and regions of the target protein that are critical for binding. For example, the synthesis of a series of analogs with varying substituents on the aryl ring can reveal the presence of specific hydrophobic pockets or regions sensitive to electronic changes.

The data from such studies can be compiled to build a comprehensive model of the binding site, guiding the design of more potent and selective probes.

Modulating Pharmacokinetic Properties (e.g., Metabolic Stability, Bioavailability) within Research Compounds

Beyond direct target engagement, the pharmacokinetic properties of a chemical probe are critical for its utility in cellular and in vivo studies. The morpholine ring is frequently incorporated into molecules to enhance properties such as metabolic stability and aqueous solubility, which in turn can improve bioavailability. mskcc.orgnih.govnih.gov

The metabolic stability of a compound refers to its resistance to being broken down by metabolic enzymes, primarily in the liver. A more stable compound will have a longer half-life in a biological system, allowing for more sustained target engagement. The morpholine ring is generally considered to be relatively metabolically stable.

Bioavailability is the fraction of an administered compound that reaches the systemic circulation. Improved solubility and metabolic stability, often conferred by the morpholine moiety, can lead to enhanced bioavailability.

SAR studies focusing on the this compound scaffold can systematically explore how modifications affect these pharmacokinetic parameters. For instance, the introduction of polar groups can increase solubility, while strategic blocking of potential metabolic sites can enhance stability. The following interactive table illustrates hypothetical data from a study aimed at optimizing the pharmacokinetic properties of a research compound based on the this compound scaffold.

| Compound ID | Modification | Metabolic Stability (t½ in human liver microsomes, min) | Aqueous Solubility (µg/mL) | Predicted Oral Bioavailability (%) |

|---|---|---|---|---|

| MSM-1 (Parent) | None | 35 | 15 | 20 |

| MSM-6 | Addition of a hydroxyl group to the morpholine ring | 30 | 50 | 35 |

| MSM-7 | Replacement of a methyl group with a trifluoromethyl group on the mesityl ring | 55 | 12 | 18 |

| MSM-8 | Introduction of a pyridine (B92270) ring in place of the mesityl ring | 25 | 40 | 30 |

Advanced Analytical Method Development for Characterization and Quantification

Chromatographic Methods (e.g., GC, HPLC, LC-MS)

Chromatographic techniques are powerful for separating, identifying, and quantifying "4-(Mesitylsulfonyl)morpholine". The choice of method depends on the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

Gas Chromatography (GC): While GC is a common technique for volatile and thermally stable compounds, its direct application to "this compound" may be challenging without derivatization due to the compound's relatively high molecular weight and polarity. However, GC coupled with a mass spectrometer (GC-MS) could be employed for the identification of any volatile impurities present in the substance. For the analysis of morpholine (B109124) itself, GC methods have been developed, often involving derivatization to increase volatility. researchgate.neteschemy.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable and widely used method for the analysis of non-volatile and thermally labile compounds like "this compound". eschemy.com A reversed-phase HPLC (RP-HPLC) method would be the most common approach. The development of an HPLC method would involve optimizing several parameters to achieve good separation and peak shape.

A potential HPLC method for "this compound" could be developed using a C18 column, which is effective for separating moderately polar to nonpolar compounds. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of the compound and any impurities with varying polarities. nih.govwu.ac.th Detection is typically achieved using a UV detector, as the aromatic mesityl group in "this compound" would absorb UV light.

Below is a hypothetical data table outlining a potential HPLC method for the analysis of "this compound".

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.netnih.gov This hyphenated technique provides not only retention time data from the HPLC but also mass-to-charge ratio (m/z) information from the MS, which allows for highly confident identification of the compound and its impurities. nih.gov Electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique for "this compound", as the morpholine nitrogen can be readily protonated. LC-MS is particularly valuable in impurity profiling for the structural elucidation of unknown degradation products or synthesis byproducts. vulcanchem.com

Purity Assessment and Impurity Profiling

Purity assessment is a critical aspect of quality control for any chemical compound. researchgate.net For "this compound", a combination of methods would be employed to ensure a comprehensive evaluation of its purity. researchgate.net

Purity Assessment: The HPLC method described above would be the primary tool for determining the purity of "this compound". By calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. For a more accurate purity assessment, a reference standard of known purity is used for comparison.

Other techniques that can be used to complement HPLC for purity assessment include:

Quantitative NMR (qNMR): This technique can provide an absolute purity value without the need for a specific reference standard of the analyte. researchgate.netresearchgate.net It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula. A close match provides evidence of high purity. acs.org

Impurity Profiling: Impurity profiling involves the identification and quantification of all potential impurities in a substance. ijpsjournal.com For "this compound", impurities could arise from the starting materials, byproducts of the synthesis, or degradation of the compound.

Potential impurities in "this compound" could include:

Unreacted starting materials: Mesitylenesulfonyl chloride and morpholine.

Byproducts from side reactions.

Degradation products formed during storage or handling.

LC-MS is the most powerful technique for impurity profiling, as it can separate the impurities from the main compound and provide mass information that aids in their identification. vulcanchem.com

Table 2: Potential Impurities of this compound and Analytical Techniques for their Detection

| Potential Impurity | Chemical Formula | Potential Analytical Technique |

| Morpholine | C4H9NO | GC-MS (after derivatization), LC-MS |

| Mesitylenesulfonyl chloride | C9H11ClO2S | HPLC, GC-MS |

| Dimesityl sulfone | C18H22O2S | HPLC, LC-MS |

Stability Studies of the Compound under Various Conditions

Stability studies are conducted to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. ijpcbs.comich.org These studies are crucial for determining the appropriate storage conditions and shelf life of "this compound".

The stability of "this compound" would be evaluated through forced degradation studies, where the compound is subjected to stress conditions that are more severe than the expected storage conditions. usp.orgcrystalpharmatech.com The goal of forced degradation is to accelerate the degradation process and identify potential degradation products. ich.org

The typical stress conditions for forced degradation studies include:

Acidic and Basic Hydrolysis: The compound is exposed to acidic and basic solutions at elevated temperatures to assess its susceptibility to hydrolysis.

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, to evaluate its stability towards oxidation.

Thermal Stress: The compound is heated to a high temperature to assess its thermal stability.

Photostability: The compound is exposed to light of a specified wavelength and intensity to determine its sensitivity to light.

The samples from these stress studies would be analyzed using a stability-indicating HPLC method, which is a method that can separate the intact compound from all its degradation products. usp.org The extent of degradation is quantified by the decrease in the peak area of "this compound" and the increase in the peak areas of the degradation products. LC-MS would be used to identify the structure of the major degradation products.

Table 3: Hypothetical Forced Degradation Study Design for this compound

| Stress Condition | Parameters | Analytical Method |

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24h | HPLC, LC-MS |

| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24h | HPLC, LC-MS |

| Oxidation | 3% H2O2 at room temperature for 24h | HPLC, LC-MS |

| Thermal Degradation | 80 °C for 48h | HPLC, LC-MS |

| Photostability | UV light (254 nm) and visible light for 7 days | HPLC, LC-MS |

The results of these stability studies would provide a comprehensive understanding of the degradation pathways of "this compound" and help in establishing its retest period and recommended storage conditions.

Future Research Directions and Challenges for Mesitylsulfonyl Morpholine Derivatives

Development of Sustainable and Economical Synthetic Pathways

The traditional synthesis of sulfonamides often involves multi-step procedures and the use of hazardous reagents. researchgate.net A significant challenge lies in developing more sustainable and cost-effective methods for producing mesitylsulfonyl-morpholine derivatives. Future research should focus on: